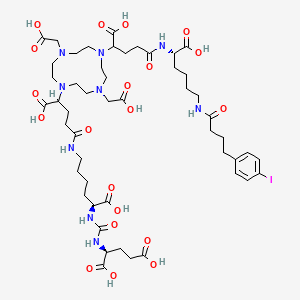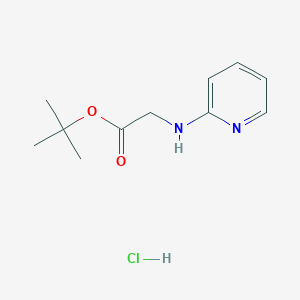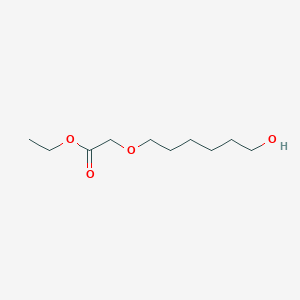![molecular formula C7H3BrClNO B13905842 2-Bromo-7-chlorofuro[2,3-c]pyridine CAS No. 1783958-51-9](/img/structure/B13905842.png)
2-Bromo-7-chlorofuro[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-chlorofuro[2,3-c]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chlorofuro[2,3-c]pyridine typically involves the bromination and chlorination of furo[2,3-c]pyridine. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the furo[2,3-c]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-chlorofuro[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted furo[2,3-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-chlorofuro[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-chlorofuro[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-7-chlorofuro[2,3-c]pyridine: Known for its unique halogenation pattern.
3-Bromo-7-chlorofuro[2,3-c]pyridine: Another halogenated derivative with different substitution positions.
7-Chlorofuro[2,3-c]pyridine: Lacks the bromine atom, offering different reactivity and applications.
Uniqueness
This compound stands out due to its specific bromine and chlorine substitution, which imparts unique chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1783958-51-9 |
|---|---|
Molekularformel |
C7H3BrClNO |
Molekulargewicht |
232.46 g/mol |
IUPAC-Name |
2-bromo-7-chlorofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H3BrClNO/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H |
InChI-Schlüssel |
CWKAWPWZYCDLCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1C=C(O2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13905795.png)




![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)



![7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13905849.png)
